2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Übersicht

Beschreibung

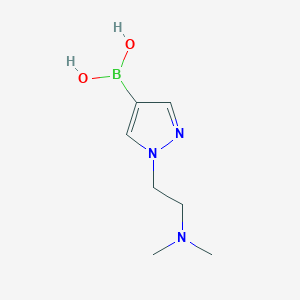

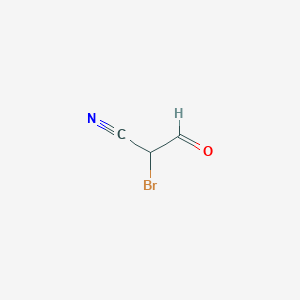

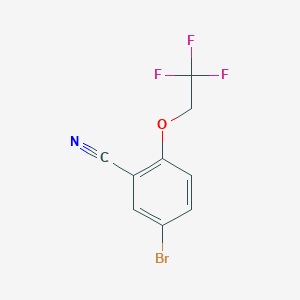

The compound “2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to it. Additionally, it has an isoindoline-1,3-dione group, which is a bicyclic structure containing a benzene ring fused to a 2-pyrrolidinone .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The pyrazole ring is likely to contribute to the compound’s polarity, while the isoindoline-1,3-dione could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic heterocycle, might undergo electrophilic substitution reactions. The carbonyl groups in the isoindoline-1,3-dione moiety could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of polar functional groups and an aromatic ring could influence its solubility, boiling point, melting point, and other physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study explored the synthesis of novel aza-pseudopeptides, including derivatives similar to the specified compound, and evaluated their efficacy as corrosion inhibitors for mild steel in acidic conditions. These compounds exhibited significant inhibition efficiencies, acting as mixed-type inhibitors and adhering to the Langmuir isotherm model for adsorption (Chadli et al., 2017).

Antimicrobial Activity

Another research focus has been on the antimicrobial properties of isoindoline-1,3-dione derivatives. A study synthesized new phthalimido derivatives, demonstrating broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Lamie, 2008).

Catalysis and Material Science

Research on 2-aminoisoindoline-1,3-dione-functionalized magnetic nanoparticles highlighted their use as reusable catalysts for synthesizing 4H-pyran derivatives through multicomponent reactions. This demonstrates an environmentally friendly, efficient, and easy method for compound synthesis with excellent yields (Shabani et al., 2021).

Electroluminescent Materials for OLED Applications

A study investigated pyrazole substituted 1.3-diketones as ligands for Eu(III) ion luminescent complexes, aiming to improve OLED device performance. These complexes showed promising thermal stability, transparency, and solubility, indicating potential for advanced OLED fabrication (Taydakov et al., 2016).

Enzyme Inhibition for Herbicide Development

Research into 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, important for developing herbicides, designed and synthesized new compounds by hybridizing isoindoline-1,3-dione fragments. These compounds demonstrated potent inhibitory activity, offering a promising scaffold for future herbicide development (He et al., 2019).

Wirkmechanismus

Target of Action

Related pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Based on the potential antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .

Eigenschaften

IUPAC Name |

2-[(1,3,5-trimethylpyrazol-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-9-13(10(2)17(3)16-9)8-18-14(19)11-6-4-5-7-12(11)15(18)20/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUBLFAAITBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)

![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)

![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)

![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)